(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) is a chemical compound classified as a bisphosphonic acid, which features two phosphonic acid functional groups connected by a propanamide linker. Its molecular formula is and it is known for its potential applications in various scientific fields, particularly in medicinal chemistry and material science.
This compound can be synthesized through various methods that involve the reaction of phosphonic acids with amine derivatives. The synthesis details are critical for understanding its properties and applications.
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) falls under the category of phosphonic acids, which are organophosphorus compounds characterized by the presence of phosphorus bonded to carbon and oxygen. It is particularly noted for its potential biological activity and utility in drug development.
The synthesis of (1-acetamidopropane-1,1-diyl)bis(phosphonic acid) typically involves the following methods:
The molecular structure of (1-acetamidopropane-1,1-diyl)bis(phosphonic acid) features:
The compound has a molecular weight of approximately 241.16 g/mol. The structural representation can be visualized through molecular modeling software or chemical databases like PubChem, where it is cataloged under CID 20324021 .
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) can participate in several chemical reactions:
The mechanism of action for (1-acetamidopropane-1,1-diyl)bis(phosphonic acid) primarily revolves around its ability to inhibit certain enzymes involved in bone resorption, making it relevant in osteoporosis treatment.
Research indicates that bisphosphonates like this compound bind to hydroxyapatite crystals in bone tissue, leading to decreased osteoclast activity and increased bone density .
Relevant data on bond lengths and angles can be obtained from crystallographic studies .
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) has several notable applications:
Bisphosphonates represent a structurally and functionally diverse class of compounds characterized by a central P-C-P backbone that confers high affinity for calcium ions and bone mineral surfaces. This molecular framework allows two phosphonate groups to coordinate with hydroxyapatite crystals, targeting these compounds to sites of active bone remodeling. Within this broad class, nitrogen-containing bisphosphonates (N-BPs) exhibit enhanced pharmacological activity due to their capacity to inhibit key enzymes in the mevalonate pathway, particularly farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPS) [6]. The introduction of a nitrogen atom into the R² side chain dramatically increases anti-resorptive potency compared to early non-nitrogenous analogues like etidronic or clodronic acid. The compound (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) (C₅H₁₃NO₇P₂, CAS 75206-88-1) exemplifies a structurally distinct N-BP featuring a propyl backbone with an acetamido functional group [1] [3]. Its intermediate chain length and amide nitrogen position it uniquely between established shorter-chain (e.g., pamidronate) and longer-chain (e.g., neridronate) N-BPs, offering a valuable tool for probing structure-activity relationships critical for developing advanced bone-targeting agents and biomaterials [8].
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) belongs to the aminobisphosphonate subclass characterized by a nitrogen atom directly incorporated into the alkyl chain attached to the geminal carbon. Its structure comprises:
Table 1: Structural Classification of Key Nitrogen-Containing Bisphosphonates
Compound Name | R¹ Group | R² Group (Nitrogen Functionality) | Carbon Chain Length | |
---|---|---|---|---|
Pamidronate | OH | -CH₂-CH₂-NH₂ (Amino) | C3 | |
(1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) | H | -CH₂-CH₂-NHCOCH₃ (Acetamido) | C3 | |
Alendronate | OH | -(CH₂)₃-NH₂ (Amino) | C4 | |
Neridronate | OH | -(CH₂)₅-NH₂ (Amino) | C6 | |
(1-Hydroxynonane-1,1-diyl)bis(phosphonic acid) | OH | -(CH₂)₈-OH (Hydroxy) | C9 (Non-nitrogenous) | [2] [4] |
This acetamido-propylidene configuration creates a molecule with distinct polarity, hydrogen-bonding capacity, and steric bulk compared to amino-terminated analogues. The electronegative oxygen in the amide carbonyl influences the electron density on the nitrogen, potentially altering its interaction with enzymatic targets or metal ions compared to primary amines [8].
The propyl chain length and acetamido group of (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) confer distinctive physicochemical properties compared to established bisphosphonates:
Hydroxyapatite Affinity: Molecular modeling studies indicate that bisphosphonate affinity for hydroxyapatite (HA) is significantly influenced by R² chain length and functionality. Shorter chains (C1-C2) exhibit weaker binding, while optimal affinity occurs in the C3-C5 range. The C3 chain of the acetamido compound suggests moderate to strong HA binding, potentially intermediate between pamidronate (C3, amino) and etidronate (C1, non-nitrogenous) [8]. Computational studies predict its HA affinity would likely surpass etidronate but may be less than alendronate (C4) or neridronate (C6), where longer hydrophobic chains contribute additional van der Waals interactions within the HA crystal lattice [6] [8].
Enzyme Targeting Potential: While direct mechanism studies are limited for this specific derivative, its structural analogy suggests potential inhibition of GGPS rather than FPPS. Longer-chain N-BPs like the C9 homologue (1-Hydroxynonane-1,1-diyl)bis(phosphonic acid) (C₉H₂₂O₇P₂) are documented inhibitors of human GGPS [2]. The propyl chain of the acetamido compound may position it for GGPS interaction, distinct from the FPPS inhibition typical of very short-chain (risedronate) or heterocyclic N-BPs (zoledronate) [2] [6].
Solubility & Lipophilicity: Introduction of the polar amide group enhances aqueous solubility compared to purely alkyl-terminated analogues of similar chain length. However, the methyl group of the acetamide provides slight hydrophobic character compared to a primary amino group (pamidronate). This balance may influence membrane permeability and cellular uptake in biological systems [3] [9].
Table 2: Comparative Physicochemical Properties
Property | Etidronate (C1, Non-N) | Pamidronate (C3, Amino) | (1-Acetamidopropane-1,1-diyl)bis(phosphonic acid) (C3, Acetamido) | Neridronate (C6, Amino) |
---|---|---|---|---|
Formula Weight | 206.03 | 235.10 (anhydrous) | 261.11 [3] | 277.16 [9] |
Relative Potency (Resorption Inhibition) | 1 (Reference) | 10-100 | Research Stage | 10-100 |
Predicted HA Binding Affinity | Low | Moderate-High | Moderate | High |
Terminal Functionality pKa | N/A | ~10.5 (NH₃⁺/NH₂) | ~15 (Amide N, very weak base) | ~10.5 (NH₃⁺/NH₂) |
Despite the established significance of chain length in bisphosphonate activity, propane-1,1-diyl derivatives like the acetamido compound remain significantly under-explored compared to methylene (C1), ethylidene (C2), or longer alkyl chain (C4-C9) analogues. Key research gaps include:
Mechanistic Elucidation: Definitive data is lacking on whether the acetamido nitrogen participates in coordination with bone mineral or enzyme active sites similarly to primary amino groups. Studies using FTIR, solid-state NMR, and crystallography are needed to characterize its binding mode to hydroxyapatite and potential interactions with FPPS/GGPS [8].
Structure-Activity Relationships (SAR): Systematic comparison of amide vs. amine functionality within identical chain lengths (e.g., acetamidopropyl vs. aminopropyl/pamidronate) is absent. Such SAR would clarify the role of nitrogen protonation state and hydrogen-bonding capacity in bone targeting and cellular effects [6] [9].
Bioconjugation & Biomaterial Applications: The terminal amide group presents a versatile handle for chemical modification (e.g., peptide coupling) to create bifunctional bone-targeting agents. Preliminary research shows RGD-modified bisphosphonates using aminobisphosphonates enhance osseointegration of titanium implants [5]. The acetamido compound could serve as a precursor or alternative anchor in such hybrid molecules, potentially offering different conjugation chemistry or altered steric presentation of bioactive peptides like RGD. Robust synthetic routes for such derivatives need development [5].
Radionuclide Chelation Potential: While bisphosphonates like ¹⁵³Sm-EDTMP are established bone-seeking radiopharmaceuticals, the chelation potential of the acetamido nitrogen combined with the phosphonate oxygens for therapeutic radionuclides (e.g., ¹⁷⁷Lu, ¹⁸⁶Re) remains unexplored. This could open avenues for novel theranostic agents [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4